molecular formula C8H7ClN2O3 B2935713 2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1803608-91-4

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2935713
CAS No.: 1803608-91-4
M. Wt: 214.61
InChI Key: BSZVUYCBUMFXNF-UHFFFAOYSA-N
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Description

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a hydroxy group at position 2 and a carboxylic acid at position 6, stabilized as a hydrochloride salt. Imidazo[1,2-a]pyridine derivatives are recognized for their bioactivity, including roles as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3.ClH/c11-7-4-10-3-5(8(12)13)1-2-6(10)9-7;/h1-4,11H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZVUYCBUMFXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-91-4
Record name 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, exhibit significant antimicrobial properties. For instance, compounds based on this scaffold have shown effectiveness against various pathogens, including those responsible for neglected tropical diseases such as Trypanosoma brucei and Leishmania infantum . The synthesized analogs demonstrated IC50 values indicating their potency against these pathogens while maintaining low cytotoxicity against human cell lines .

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. Notably, studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance its inhibitory activity against these enzymes, making it a promising candidate for overcoming resistance in bacterial infections . The selectivity and potency of these inhibitors highlight the compound's potential in developing new antibiotics.

Mode of Action

The mechanism by which this compound exerts its effects involves interactions with metal ions such as zinc. This interaction is crucial for the inhibition of certain enzymes, including histone deacetylases (HDACs), which play a role in cancer progression . The compound has been shown to selectively inhibit HDAC8 with a remarkable selectivity profile among other HDAC isoforms .

Safety Considerations

While the compound exhibits promising biological activities, it is essential to consider its safety profile. According to hazard classifications, this compound is classified as harmful if swallowed and causes skin and eye irritation . These safety considerations are critical for any potential therapeutic applications.

Case Studies and Research Findings

StudyFindingsImplications
PMC6034706Demonstrated selective inhibition of HDAC8 with low cytotoxicityPotential use in cancer therapy
AmBeed Product DataShowed antimicrobial activity against Trypanosoma speciesDevelopment of new treatments for neglected tropical diseases
Patent EP1964840Modulates endothelial nitric oxide synthase expressionPossible applications in cardiovascular diseases

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes, receptors, and other biomolecules.

  • Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison:

Functional Group Impact on Properties

  • Hydroxy vs. Halogen Substituents : The hydroxy group at position 2 in the target compound may enhance hydrogen bonding and aqueous solubility compared to halogenated analogs (e.g., 6-chloro or 8-bromo derivatives) . Halogens (Cl, Br, I) typically increase molecular weight and influence reactivity in cross-coupling reactions .
  • Carboxylic Acid Position : Carboxylic acid at position 6 (as in the target compound) is common in intermediates for CDK inhibitors, while position 3 analogs (e.g., ) may have divergent biological roles .
  • Hydrochloride Salt : Salt formation improves stability and solubility, critical for pharmaceutical formulations. Industrial-grade analogs like 8-bromo derivatives achieve 99% purity .

Biological Activity

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₆N₂O₃
  • Molecular Weight : 178.14 g/mol
  • CAS Number : 1804129-97-2

Research indicates that 2-hydroxyimidazo[1,2-a]pyridine derivatives exhibit various biological activities primarily through their interaction with specific biological targets. One of the significant mechanisms involves the modulation of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory processes and pain signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
P2X7 Receptor Modulation Inhibits activation leading to reduced inflammation and pain.
Antimicrobial Activity Exhibits broad-spectrum antimicrobial effects against ESKAPE pathogens.
Cytotoxicity Shows selective cytotoxicity towards cancer cell lines.

Antimicrobial Activity

A study investigated the compound's effectiveness against metallo-beta-lactamases (MBLs) in clinical isolates. The compound demonstrated significant inhibition of VIM2, a type of MBL, with a KiK_i value of 13 nM, indicating strong potential as an antibiotic adjuvant to combat resistant bacterial strains .

Cytotoxicity Profile

The cytotoxic effects were evaluated in various cell lines. Notably, the compound exhibited a CC₅₀ (concentration causing 50% cytotoxicity) of 0.014 μM against HEK293 cells, showcasing its potency while maintaining a therapeutic index suitable for further development .

In Vivo Studies

In vivo pharmacokinetics were assessed in both mouse and human plasma. The half-life in human plasma was approximately 11.7 minutes, suggesting rapid metabolism which may necessitate formulation adjustments for sustained therapeutic effects .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Pain Management : Due to its action on the P2X7 receptor, it may provide relief in conditions characterized by chronic pain.
  • Anti-inflammatory Treatment : Its ability to modulate inflammatory responses makes it a candidate for treating autoimmune disorders such as rheumatoid arthritis.
  • Cancer Therapy : With its selective cytotoxicity towards cancer cells, it could be developed as an adjunctive treatment in oncology.

Q & A

Q. What synthetic methodologies are effective for preparing 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?

A two-step approach is commonly employed:

Carboxamide Activation : React the precursor carboxamide (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide) with dimethylacetamide dimethyl acetal at 110°C to form an intermediate.

Hydroxylamine Hydrochloride Treatment : Treat the intermediate with hydroxylamine hydrochloride in dioxane and glacial acetic acid, followed by neutralization with sodium hydroxide to yield the final product .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis (e.g., %C, %H, %N deviations <0.5%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or decomposition .
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to acidic/alkaline conditions, which may cleave the imidazo-pyridine core .

Q. What spectroscopic techniques are optimal for structural characterization?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–9.0 ppm) and carboxylic acid protons (broad signal ~δ 12–13 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms the molecular ion peak (e.g., [M–HCl–H]⁻ at m/z 207.04 for C₈H₅N₂O₃) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

  • Method : Apply the Colle-Salvetti correlation-energy formula combined with gradient expansions for local kinetic-energy density to model electron distribution and HOMO-LUMO gaps .
  • Validation : Compare calculated correlation energies (<5% deviation from experimental data) and electrostatic potential maps to predict reactive sites for functionalization .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Root Cause Analysis : Trace impurities (e.g., unreacted hydroxylamine or acetal byproducts) via LC-MS.
  • Optimization : Adjust stoichiometry (1.2–1.5 eq. dimethylacetamide dimethyl acetal) and reaction time (1–2 hr) to minimize side products .

Q. How can mechanistic studies clarify the compound’s role in coordination chemistry?

  • Experimental Design : Use X-ray crystallography to determine binding modes with transition metals (e.g., Cu²⁺ or Fe³⁺).
  • Spectroscopic Probes : Employ UV-Vis titration (200–400 nm) to monitor ligand-to-metal charge transfer (LMCT) bands .

Q. What analytical methods detect trace impurities in bulk samples?

  • HPLC : Use a C18 column (0.1% TFA in H₂O/MeCN gradient) to separate impurities (e.g., des-hydroxy analogs or residual solvents).
  • ICP-MS : Quantify heavy metal contaminants (e.g., Pd <10 ppm from catalytic steps) .

Q. How does structural modification (e.g., halogen substitution) affect bioactivity?

  • Comparative Study : Synthesize analogs (e.g., 3-chloro or 6-bromo derivatives) and assay against enzymatic targets (e.g., kinases).
  • Data Interpretation : Correlate Hammett σ values of substituents with IC₅₀ trends to identify electron-withdrawing groups that enhance binding .

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